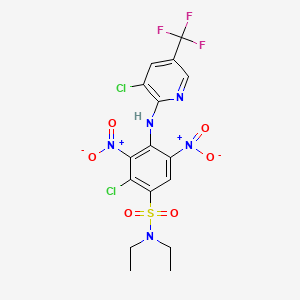![molecular formula C18H24N8 B14284396 N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine CAS No. 120510-68-1](/img/structure/B14284396.png)
N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine: is a complex organic compound featuring a tetrazole ring, a cyanophenyl group, and a cyclooctyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an organic nitrile with sodium azide under mild conditions. This reaction is often catalyzed by zinc salts or other catalysts to improve yield and efficiency.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a substitution reaction involving a suitable precursor, such as 4-bromobenzonitrile, and a nucleophile.
Cyclooctyl Group Addition: The cyclooctyl group can be added via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the cyanophenyl and cyclooctyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s tetrazole ring is of particular interest due to its potential as a bioisostere for carboxylic acids. This makes it a valuable tool in the design of enzyme inhibitors and other biologically active molecules.
Medicine
In medicinal chemistry, N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine may be explored for its potential therapeutic properties. The tetrazole ring’s stability and bioisosteric properties make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-aminotetrazole share the tetrazole ring structure and exhibit similar chemical properties.
Cyanophenyl Compounds: Compounds such as 4-cyanobiphenyl and 4-cyanophenylalanine share the cyanophenyl group and have comparable reactivity.
Cyclooctyl Compounds: Compounds like cyclooctylamine and cyclooctanol share the cyclooctyl group and exhibit similar steric properties.
Uniqueness
N-(4-Cyanophenyl)-N’-cyclooctyl-N’'-[(2H-tetrazol-5-yl)methyl]guanidine is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
120510-68-1 |
|---|---|
分子式 |
C18H24N8 |
分子量 |
352.4 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-cyclooctyl-2-(2H-tetrazol-5-ylmethyl)guanidine |
InChI |
InChI=1S/C18H24N8/c19-12-14-8-10-16(11-9-14)22-18(20-13-17-23-25-26-24-17)21-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,13H2,(H2,20,21,22)(H,23,24,25,26) |
InChIキー |
YTIVLQIOZQWRJM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NC(=NCC2=NNN=N2)NC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


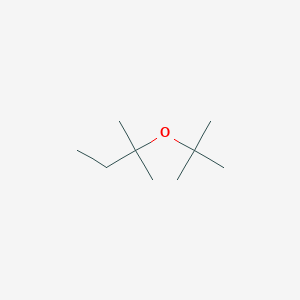
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
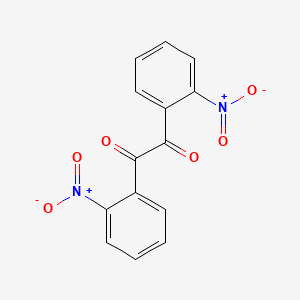

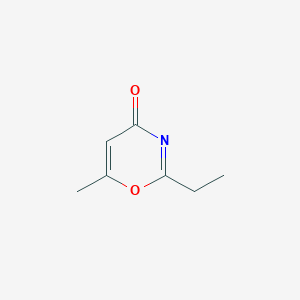
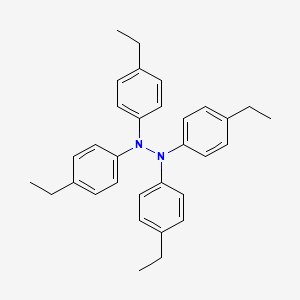
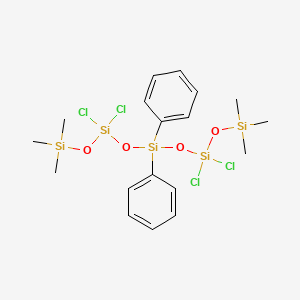
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
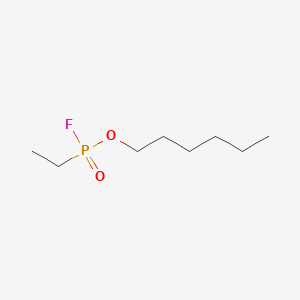
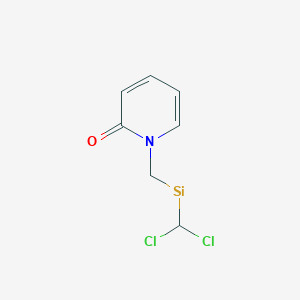
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
